6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-hydroxy-2-{[4-(2,2,2-trifluoroethyl)-1-piperazinyl]methyl}-4H-pyran-4-one is a complex organic compound with a unique structure that combines several functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-hydroxy-2-{[4-(2,2,2-trifluoroethyl)-1-piperazinyl]methyl}-4H-pyran-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the isoquinoline ring, followed by the introduction of the piperazine and pyranone moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-hydroxy-2-{[4-(2,2,2-trifluoroethyl)-1-piperazinyl]methyl}-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the isoquinoline or pyranone rings.
Substitution: Functional groups on the piperazine or isoquinoline rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups onto the molecule.
Wissenschaftliche Forschungsanwendungen
6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-hydroxy-2-{[4-(2,2,2-trifluoroethyl)-1-piperazinyl]methyl}-4H-pyran-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-hydroxy-2-{[4-(2,2,2-trifluoroethyl)-1-piperazinyl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide
- 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
- 3,4-Dihydro-2H-pyran
Uniqueness
6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-hydroxy-2-{[4-(2,2,2-trifluoroethyl)-1-piperazinyl]methyl}-4H-pyran-4-one is unique due to its combination of functional groups and structural complexity
Eigenschaften
Molekularformel |
C22H26F3N3O3 |
---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-2-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]pyran-4-one |
InChI |
InChI=1S/C22H26F3N3O3/c23-22(24,25)15-27-9-7-26(8-10-27)14-20-21(30)19(29)11-18(31-20)13-28-6-5-16-3-1-2-4-17(16)12-28/h1-4,11,30H,5-10,12-15H2 |
InChI-Schlüssel |
JOAWUWCCNKIKNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=C(O3)CN4CCN(CC4)CC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.